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Compound of Interest

Compound Name: TIM-063

Cat. No.: B12406557

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological effects of TIM-063, a cell-
permeable inhibitor initially developed as a selective antagonist for Ca2+/calmodulin-dependent
protein kinase kinase (CaMKK). Subsequent research has revealed its broader kinase
inhibitory profile, most notably against adaptor-associated kinase 1 (AAK1). This document
summarizes the key quantitative data, details the experimental methodologies used in these
preliminary studies, and visualizes the associated biochemical pathways and workflows.

Quantitative Biological Activity of TIM-063

The inhibitory activity of TIM-063 has been quantified against its primary targets, CaMKK
isoforms, and a significant off-target kinase, AAK1. The following tables summarize the key
inhibitory constants.

Table 1: Inhibitory Activity of TIM-063 against CaMKK Isoforms[1]

Target Inhibition Constant (Ki) ICs0
CaMKKa 0.35 pM 0.63 pM
CaMKKp 0.2 uM 0.96 pM

Table 2: Inhibitory Activity of TIM-063 against AAK1[2][3][4]
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Target ICso0

AAK1 8.51 uM

Mechanism of Action

TIM-063 functions as an ATP-competitive inhibitor, directly targeting the catalytic domain of its
target kinases.[1] Studies have shown that its interaction with CaMKK is conformation-
dependent and reversible.[5] TIM-063 preferentially binds to the active state of CaMKK and its
binding is dependent on the presence of Ca?*/calmodulin.[5] The inhibitor's interaction with the
catalytic domain of AAK1 has also been confirmed.[6][7]

Experimental Protocols

The following sections detail the key experimental methodologies employed in the
characterization of TIM-063's biological effects.

Kinase Inhibition Assays

The inhibitory potency of TIM-063 against its target kinases was determined using in vitro

kinase assays.

o Objective: To quantify the concentration of TIM-063 required to inhibit 50% of the kinase
activity (ICso) and to determine the binding affinity (Ki).

o Methodology:

o The protein kinase activities of the His-tagged AAKL1 catalytic domain were assessed at
30°C for 20 minutes.[2][8]

o The reaction mixture contained 100 uM [y-32P]ATP.[2][8]
o Experiments were conducted in the presence of varying concentrations of TIM-063.[2][8]

o The amount of 32P incorporated into a generic substrate was measured to determine the
kinase activity.
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o 1Cso values were calculated by plotting the percentage of kinase inhibition against the
logarithm of the inhibitor concentration.

Kinobeads-Based Chemical Proteomics

A chemical proteomics approach utilizing "Kinobeads" was instrumental in identifying the
cellular targets of TIM-063.[6][7]

o Objective: To identify proteins, particularly kinases, that interact with TIM-063 in a cellular
context.

o Methodology:

o Immobilization: TIM-063 was covalently attached to Sepharose beads to create TIM-063-
Sepharose (also referred to as TIM-127-Sepharose).[5][6][7]

o Affinity Capture: Cellular extracts, such as those from mouse cerebrum, were incubated
with the TIM-063-Sepharose beads.[2]

o Washing: The beads were extensively washed to remove non-specifically bound proteins.

[6]

o Elution: Proteins specifically bound to TIM-063 were eluted from the beads using a buffer
containing a high concentration of free TIM-063 (e.g., 100 uM).[2]

o Identification: The eluted proteins were identified using mass spectrometry.[2][6]

Cellular Assays

The cell permeability and in-cell activity of TIM-063 were confirmed through cellular assays.

¢ Objective: To assess the ability of TIM-063 to inhibit endogenous CaMKK activity within intact
cells.

e Methodology:

o Hela cells or transfected COS-7 cells were treated with varying concentrations of TIM-063
(0-29 uM) for 6 hours.[1]
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o The phosphorylation of downstream targets of CaMKK, such as CaMKIV, was measured
to assess the level of CaMKK inhibition.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving CaMKK and the
experimental workflow for target identification using Kinobeads.
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CaMKK Signaling Pathway and Inhibition by TIM-063.
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Kinobeads Experimental Workflow for Target Identification.

Repurposing Potential and Future Directions

The discovery of AAK1 as an off-target of TIM-063 highlights the potential for repurposing
existing kinase inhibitors.[6] While TIM-063 itself shows moderate inhibitory activity against
AAK1, it has served as a valuable lead compound. This has led to the development of TIM-063
derivatives, such as TIM-098a, which exhibit significantly higher potency and selectivity for
AAK1 (ICso = 0.24 uM) without affecting CaMKK activity.[2][3][4] AAKL is implicated in various
neurological disorders and viral infections, making these new compounds promising candidates
for further therapeutic development.[6] Future research will likely focus on optimizing the
selectivity and pharmacokinetic properties of these novel AAK1 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. medchemexpress.com [medchemexpress.com]
o 2.researchgate.net [researchgate.net]
e 3. doaj.org [doaj.org]

¢ 4. Hiroshi Tokumitsu - Development of a novel AAK1 inhibitor via Kinobeads-based
screening. - Papers - researchmap [researchmap.jp]

o 5. Conformation-Dependent Reversible Interaction of Ca2+/Calmodulin-Dependent Protein
Kinase Kinase with an Inhibitor, TIM-063 - PubMed [pubmed.ncbi.nlm.nih.gov]

e 6. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential
| EurekAlert! [eurekalert.org]

o 7. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC
[pmc.ncbi.nlm.nih.gov]

o 8. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [Preliminary Studies on the Biological Effects of TIM-
063: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12406557#preliminary-studies-on-tim-063-s-
biological-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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